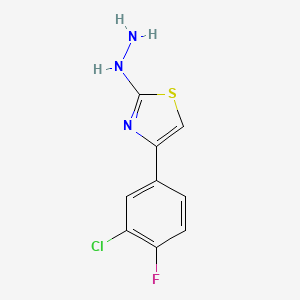
Ethyl 2-(2,6-dimethoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,6-dimethoxyphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, and a 2,6-dimethoxyphenyl group attached to the carbon atom of the ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,6-dimethoxyphenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(2,6-dimethoxyphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2,6-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2,6-Dimethoxyphenyl)acetic acid.
Reduction: 2-(2,6-Dimethoxyphenyl)ethanol.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(2,6-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2,6-dimethoxyphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxy groups on the phenyl ring can also influence the compound’s reactivity and interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Ethyl 2-(2,6-dimethoxyphenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(2,4-dimethoxyphenyl)acetate: Similar structure but with different substitution pattern on the phenyl ring.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
2-(2,6-Dimethoxyphenyl)acetic acid: The corresponding acid form of the ester.
These compounds share similar chemical properties but may differ in their reactivity and applications due to the differences in their functional groups and substitution patterns.
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
ethyl 2-(2,6-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C12H16O4/c1-4-16-12(13)8-9-10(14-2)6-5-7-11(9)15-3/h5-7H,4,8H2,1-3H3 |
Clave InChI |
CDNFCKYCSCQDRG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=CC=C1OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





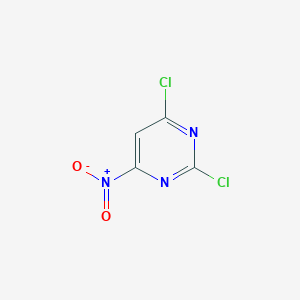
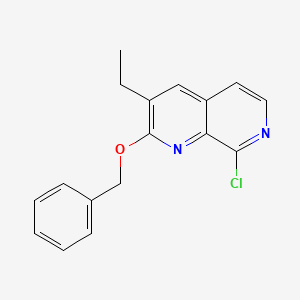
![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)
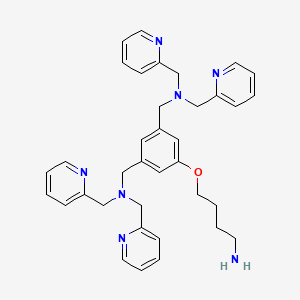
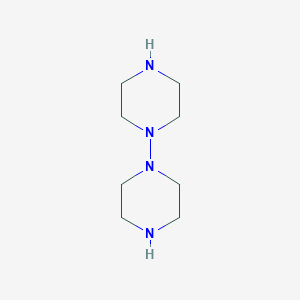
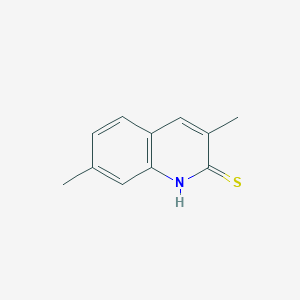

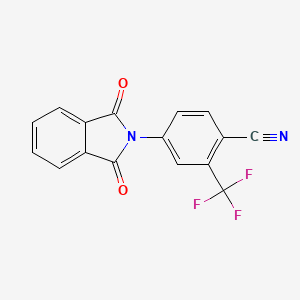
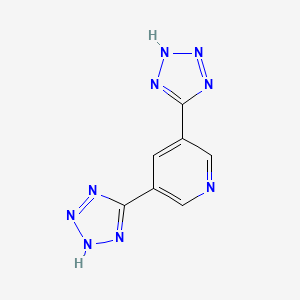
![4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11766901.png)
